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Compound of Interest

Compound Name: Lemildipine

Cat. No.: B1674714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and available physicochemical and pharmacological properties of Lemildipine. The information

is intended to support research and development efforts in the fields of medicinal chemistry and

pharmacology.

Chemical Structure of Lemildipine
Lemildipine is a third-generation dihydropyridine derivative that functions as a calcium channel

blocker.[1] Its systematic IUPAC name is 5-O-methyl 3-O-propan-2-yl 2-

(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[2]

The presence of the 2,3-dichlorophenyl substituent is a key structural feature.

The chemical and structural details of Lemildipine are summarized in the table below.
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Identifier Value

IUPAC Name

5-O-methyl 3-O-propan-2-yl 2-

(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-

methyl-1,4-dihydropyridine-3,5-dicarboxylate[2]

Molecular Formula C₂₀H₂₂Cl₂N₂O₆[2]

Molecular Weight 457.30 g/mol [3]

CAS Number 94739-29-4[4]

SMILES
CC1=C(C(=O)OC)C(C2=C(C=CC=C2Cl)Cl)C(C(

=O)OC(C)C)=C(N1)COC(=O)N

Chemical Structure:

A 2D representation of the chemical structure of Lemildipine.

Synthesis of Lemildipine
The synthesis of Lemildipine is achieved through a modified Hantzsch pyridine synthesis. This

multi-component reaction is a well-established method for the preparation of dihydropyridine

derivatives. The synthesis of Lemildipine involves the condensation of three key precursors:

2,3-Dichlorobenzaldehyde: Provides the substituted phenyl ring at the 4-position of the

dihydropyridine core.

Isopropyl 2-(aminocarbonylmethyl)acetoacetate: A β-ketoester that forms one part of the

dihydropyridine ring.

Methyl 3-aminocrotonate: The nitrogen donor and second β-ketoester equivalent that

completes the dihydropyridine ring.

Experimental Protocol: Modified Hantzsch Synthesis of
Lemildipine
The following is a representative experimental protocol for the synthesis of Lemildipine:

Step 1: Synthesis of Isopropyl 2-(2,3-dichlorobenzylidene)acetoacetate.
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To a solution of 2,3-dichlorobenzaldehyde (1 equivalent) and isopropyl acetoacetate (1

equivalent) in a suitable solvent such as isopropanol, a catalytic amount of a secondary

amine like piperidine is added.

The reaction mixture is stirred at room temperature for 2-4 hours.

The completion of the reaction can be monitored by thin-layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure to yield the crude

product, which can be used in the next step without further purification.

Step 2: Condensation and Cyclization.

The crude isopropyl 2-(2,3-dichlorobenzylidene)acetoacetate from Step 1 is dissolved in a

suitable solvent, such as methanol or ethanol.

Methyl 3-aminocrotonate (1 equivalent) is added to the solution.

The reaction mixture is heated to reflux for 6-8 hours.

The progress of the reaction is monitored by TLC.

Step 3: Introduction of the Carbamoyloxymethyl Group.

This is a key modification for Lemildipine synthesis. Instead of a simple β-ketoester, a

precursor containing the carbamoyloxymethyl group is required. An improved synthesis

method involves the conjugate addition of ammonia to a 4-carbamoyloxy-2-butynoic ester

to form a 3-amino-4-carbamoyloxy-2-butenoate intermediate.

This intermediate is then reacted with the benzylideneacetoacetate derivative from Step 1.

Step 4: Work-up and Purification.

After the reaction is complete, the mixture is cooled to room temperature, and the solvent

is evaporated under reduced pressure.

The residue is dissolved in an organic solvent like ethyl acetate and washed with water

and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated.

The crude product is purified by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent to afford pure Lemildipine.

Synthesis Workflow Diagram

Starting Materials

Synthesis Steps Final Product
2,3-Dichlorobenzaldehyde

Knoevenagel CondensationIsopropyl Acetoacetate

Methyl 3-Amino-4-(carbamoyloxy)crotonate

Michael Addition & Cyclization
Intermediate

Purification Lemildipine

Click to download full resolution via product page

A simplified workflow for the synthesis of Lemildipine.

Physicochemical and Pharmacological Properties
Physicochemical Properties
Specific experimental data for some physicochemical properties of Lemildipine, such as

melting point, aqueous solubility, and pKa, are not readily available in publicly accessible

literature. The following table summarizes the available computed and experimental data.
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Property Value Source

Molecular Weight 457.30 g/mol [3]

XLogP3 3.9 Computed

Solubility

Soluble in

DMSO/PEG300/Tween-

80/Saline (10:40:5:45) at ≥ 2.5

mg/mL. Soluble in DMSO/Corn

Oil (1:9) at ≥ 2.5 mg/mL.

Experimental[3]

Melting Point Data not available -

pKa Data not available -

Pharmacological Properties
Lemildipine is a potent calcium channel blocker with demonstrated antihypertensive effects.

The available quantitative pharmacological data are presented below.

Parameter Value Species Assay/Method

ED₃₀ (Blood Pressure

Reduction)
10.2 mg/kg (p.o.)

Spontaneously

Hypertensive Rats

In vivo blood pressure

measurement[3]

Comparative Potency

1.4 times more potent

than Nifedipine (ED₃₀

= 14.3 mg/kg)

Spontaneously

Hypertensive Rats

In vivo blood pressure

measurement[3]

IC₅₀ (L-type Ca²⁺

channel)
Data not available - -

Ki (Dihydropyridine

receptor)
Data not available - -

Mechanism of Action and Signaling Pathways
Primary Mechanism of Action
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The primary mechanism of action of Lemildipine is the blockade of L-type voltage-gated

calcium channels (VGCCs). These channels are crucial for the influx of extracellular calcium

ions into smooth muscle cells, cardiac myocytes, and neuronal cells. By binding to the α1

subunit of the L-type calcium channel, Lemildipine stabilizes the channel in an inactive state,

thereby inhibiting the influx of calcium.

The reduced intracellular calcium concentration in vascular smooth muscle cells leads to

vasodilation and a subsequent decrease in blood pressure.

Downstream Signaling Pathways of L-type Calcium
Channel Blockade
The inhibition of calcium influx by Lemildipine affects several downstream signaling pathways:

Excitation-Contraction Coupling: In smooth and cardiac muscle, the influx of calcium through

L-type channels triggers the release of larger stores of calcium from the sarcoplasmic

reticulum, a process known as calcium-induced calcium release. This surge in intracellular

calcium leads to the binding of calcium to calmodulin, which in turn activates myosin light-

chain kinase (MLCK). MLCK phosphorylates myosin, leading to muscle contraction. By

blocking the initial calcium influx, Lemildipine disrupts this cascade, resulting in muscle

relaxation.

Gene Expression: Calcium is a ubiquitous second messenger that can regulate gene

expression through various transcription factors. For instance, calcium influx can activate

calmodulin-dependent kinases (CaMKs) and the Ras/Raf/MEK/ERK (MAPK) pathway, which

can lead to the phosphorylation and activation of transcription factors like CREB (cAMP

response element-binding protein). By reducing calcium influx, Lemildipine can modulate

these signaling pathways and consequently affect gene expression.

Potential Novel Pathway - STAT1/PD-L1 Axis: Recent research has suggested a potential

link between dihydropyridine calcium channel blockers and the regulation of the immune

checkpoint protein PD-L1. It has been proposed that these blockers can inhibit the

phosphorylation of STAT1, a key transcription factor for PD-L1. This suggests a potential

immunomodulatory role for this class of drugs, which warrants further investigation for

Lemildipine.
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Downstream effects of L-type calcium channel blockade by Lemildipine.

Conclusion
Lemildipine is a structurally distinct dihydropyridine calcium channel blocker with significant

therapeutic potential. Its synthesis via a modified Hantzsch reaction allows for the introduction

of a unique carbamoyloxymethyl moiety. While further research is needed to fully elucidate its

physicochemical properties and detailed pharmacological profile, the available data indicate its

potency as a vasodilator. The understanding of its mechanism of action, including potential

novel signaling pathways, will be crucial for its future development and clinical application. This

guide serves as a foundational resource for researchers and professionals engaged in the

study and development of novel cardiovascular and neuroprotective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1674714?utm_src=pdf-body
https://www.benchchem.com/product/b1674714?utm_src=pdf-body
https://www.benchchem.com/product/b1674714?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/9661808/
https://pubmed.ncbi.nlm.nih.gov/9661808/
https://pubchem.ncbi.nlm.nih.gov/compound/Lemildipine
https://www.medchemexpress.com/Lemildipine.html
https://commonchemistry.cas.org/detail?cas_rn=94739-29-4
https://www.benchchem.com/product/b1674714#chemical-structure-and-synthesis-of-lemildipine
https://www.benchchem.com/product/b1674714#chemical-structure-and-synthesis-of-lemildipine
https://www.benchchem.com/product/b1674714#chemical-structure-and-synthesis-of-lemildipine
https://www.benchchem.com/product/b1674714#chemical-structure-and-synthesis-of-lemildipine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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